(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is an organic compound with a unique structure that includes an allyl group, a hydroxyl group, and two ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester typically involves the esterification of (2S)-3-Allyl-2-hydroxysuccinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The allyl group can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (2S)-3-Allyl-2-oxosuccinic acid diethyl ester.
Reduction: Formation of (2S)-3-Allyl-2-hydroxybutan-1,4-diol.
Substitution: Formation of halogenated derivatives of the ester.
Scientific Research Applications
(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The allyl group may also play a role in modulating the compound’s activity by participating in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-Allyl-2-hydroxysuccinic acid monoethyl ester
- (2S)-3-Allyl-2-hydroxysuccinic acid dimethyl ester
- (2S)-3-Allyl-2-hydroxyglutaric acid diethyl ester
Uniqueness
(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both allyl and hydroxyl groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
diethyl (2S)-2-hydroxy-3-prop-2-enylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8-9,12H,1,5-7H2,2-3H3/t8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCZIRKXGPPAGI-GKAPJAKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C(C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(CC=C)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.